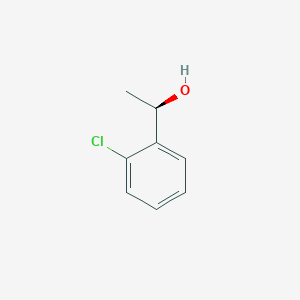

(R)-1-(2-Chlorophenyl)ethanol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R)-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUBOVLGCYUYFX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120466-66-2 | |

| Record name | (1R)-1-(2-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis Methodologies for R 1 2 Chlorophenyl Ethanol

Biocatalytic Approaches to Chiral Alcohol Production

Biocatalysis, the use of natural or engineered enzymes and whole-cell systems to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical synthesis. For the production of chiral alcohols, biocatalytic asymmetric reduction of the corresponding prochiral ketones offers significant advantages. These include exceptional selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact, aligning with the principles of green chemistry.

Enzymatic Reduction of Prochiral 2-Chloroacetophenone (B165298)

The primary biocatalytic route to (R)-1-(2-Chlorophenyl)ethanol is the asymmetric reduction of its prochiral precursor, 2-chloroacetophenone. This transformation involves the stereoselective addition of a hydride to the carbonyl group, a reaction efficiently catalyzed by a class of enzymes known as oxidoreductases.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the principal enzymes utilized for the asymmetric reduction of ketones. google.com These enzymes belong to the oxidoreductase class and catalyze the reversible transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. google.com The precise three-dimensional structure of the enzyme's active site dictates the orientation of the incoming substrate, thereby controlling which face of the carbonyl is reduced and determining the stereochemistry (R or S) of the resulting alcohol product. Protein engineering and directed evolution have become invaluable tools to enhance the activity, stability, and enantioselectivity of these enzymes for industrial applications. rsc.org

The efficacy of biocatalytic reduction hinges on the specificity and enantioselectivity of the chosen enzyme. Significant research has been dedicated to identifying and engineering KREDs and ADHs that can convert 2-chloroacetophenone and related substrates with high conversion rates and excellent enantiomeric excess (ee).

Thermoanaerobacter pseudethanolicus (TeSADH) mutants: The secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) has been a target for protein engineering to create variants with tailored stereoselectivity. Studies on the reduction of various 2-haloacetophenones have shown that specific mutations can invert the enzyme's natural stereopreference. nih.govacs.orgnih.gov For instance, while many tested mutants of TeSADH produce the (S)-enantiomer from unsubstituted 2-chloroacetophenone, other mutants have been developed that yield the (R)-alcohol from structurally similar substrates like 2-chloro-4′-chloroacetophenone with high enantioselectivity (>99% ee). nih.govacs.orgkaust.edu.sa This demonstrates the potential to engineer TeSADH for the specific production of the (R)-enantiomer.

Gluconobacter oxydans Carbonyl Reductase (GoCR): A carbonyl reductase from Gluconobacter oxydans (GoCR), when overexpressed in E. coli cells, has been shown to be highly effective in the stereoselective reduction of various substituted acetophenones. rsc.org In the case of o-chloroacetophenone, this system produced the (S)-1-(2-chlorophenyl)-ethanol with excellent enantioselectivity (>99% ee) at high substrate concentrations (up to 500 mM), showcasing its potential for large-scale synthesis, albeit for the opposite enantiomer. rsc.org

The table below summarizes the performance of engineered TeSADH mutants on related haloacetophenone substrates, illustrating their potential and specificity.

Table 1: Performance of Engineered TeSADH Mutants in the Asymmetric Reduction of Haloacetophenones Data sourced from references nih.govacs.orgkaust.edu.sa

| Enzyme Mutant | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|

| TeSADH P84S/I86A | 2-chloro-4′-chloroacetophenone | Moderate | >99 | (R) |

| TeSADH A85G/I86A/C295A | 2-chloro-4′-chloroacetophenone | Moderate | >99 | (R) |

| TeSADH ΔP84/A85G | 2-chloroacetophenone | N/A | High | (S) |

| TeSADH ΔP84/A85G | 2-chloro-4′-chloroacetophenone | Low | >99 | (S) |

KRED- and ADH-catalyzed reductions are dependent on expensive nicotinamide cofactors (NADPH or NADH). For a process to be economically viable, these cofactors must be regenerated in situ from their oxidized forms (NADP+ or NAD+). Two primary strategies are employed for this purpose. acs.org

Coupled-Substrate Regeneration: This approach uses a single enzyme that catalyzes both the reduction of the target ketone and the oxidation of a cheap, sacrificial co-substrate. acs.org Isopropanol (B130326) is a widely used co-substrate; it is oxidized to acetone, which is a benign byproduct, while the cofactor is reduced back to its active state (e.g., NADP+ to NADPH). rsc.orgnih.gov This system is advantageous for its simplicity, requiring only one enzyme. acs.orgnih.gov

Coupled-Enzyme Regeneration: This method involves a second enzyme dedicated to cofactor regeneration. acs.org Common systems include glucose dehydrogenase (GDH), which oxidizes glucose to gluconic acid, or formate (B1220265) dehydrogenase (FDH), which oxidizes formate to carbon dioxide. acs.orgacs.org The regeneration enzyme is added to the reaction mixture along with its specific substrate (glucose or formate). acs.org This approach can be more efficient, especially when the primary KRED has low activity towards the co-substrate (like isopropanol). acs.org

The ability to produce either the (R) or (S) enantiomer of a chiral alcohol from the same prochiral ketone is highly desirable. This is achieved by using enantiocomplementary enzymes—biocatalysts that exhibit opposite stereopreferences. Researchers have successfully identified naturally occurring enzymes or, more commonly, engineered existing enzymes to create pairs of catalysts for this purpose. researchgate.net

For example, as discussed previously, strategic mutations within the active site of TeSADH can flip its stereoselectivity. Mutants like P84S/I86A can produce (R)-alcohols from certain haloacetophenones, while the ΔP84/A85G mutant yields the corresponding (S)-alcohols. nih.govacs.org Similarly, while some enzymes may naturally produce the (R)-alcohol, others like the GoCR show a strong preference for producing the (S)-alcohol from o-chloroacetophenone. rsc.org This availability of stereocomplementary biocatalysts provides access to both enantiomers, enhancing the versatility of the biocatalytic platform.

Instead of using purified enzymes, it is often more practical and cost-effective to use whole microbial cells as biocatalysts. acs.org In a whole-cell biotransformation, the microorganism (either in its natural state or genetically engineered to overexpress a specific KRED) is used directly in the reaction. nih.gov This approach offers several advantages:

In-house Cofactor Regeneration: The cell's own metabolic machinery naturally regenerates the required NADPH or NADH, eliminating the need to add an external regeneration system (like a purified dehydrogenase and its co-substrate). acs.orgacs.org

Enzyme Protection: The cellular environment protects the enzyme from harsh process conditions, often leading to improved operational stability. nih.gov

Simplified Catalyst Preparation: It avoids the costly and time-consuming steps of enzyme purification. acs.org

Various microorganisms have been employed for the reduction of 2-chloroacetophenone. For instance, Lactobacillus curvatus has been used for the synthesis of (S)-1-(2-chlorophenyl) ethanol (B145695) with high conversion and excellent enantiomeric excess. researchgate.net Engineered Escherichia coli cells co-expressing a KRED and a cofactor-regenerating enzyme like formate dehydrogenase have also been developed as robust catalysts for producing (S)-1-(2-chlorophenyl)ethanol. nih.govnih.gov Furthermore, endophytic fungi have been screened and found to be capable of reducing 2-chloroacetophenone to its corresponding alcohol. mdpi.com

Table 2: Examples of Whole-Cell Biotransformations for the Reduction of 2-Chloroacetophenone Data sourced from references nih.govresearchgate.net

| Microorganism | Substrate | Product | Conversion/Yield | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Lactobacillus curvatus N3 | 1-(2-chlorophenyl) ethanone | (S)-1-(2-chlorophenyl) ethanol | High Conversion | >99 |

| Engineered E. coli (expressing CtXR and CbFDH) | o-chloroacetophenone | (S)-1-(2-chlorophenyl)ethanol | 97% Yield | >99.9 |

Immobilized Enzyme and Whole-Cell Systems

Immobilization offers several advantages:

Enhanced Stability: Immobilization can protect the enzyme or cells from harsh reaction conditions, leading to increased operational stability.

Easy Separation and Reuse: The immobilized biocatalyst can be easily separated from the reaction mixture, simplifying product purification and allowing for the reuse of the catalyst in multiple reaction cycles. tandfonline.com

Process Intensification: Immobilization can facilitate the development of continuous flow reactor systems, leading to higher productivity. nih.gov

For the synthesis of (S)-1-(2-chlorophenyl)ethanol, co-expression of Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase in Escherichia coli has been used to create a whole-cell catalyst where the enzymes are 'immobilized' within the cellular environment. nih.gov This approach provides a low-cost catalyst. nih.gov However, the substrate and product were found to be toxic to the isolated enzymes, deactivating them rapidly. nih.gov To overcome this, in situ substrate supply and product removal strategies have been developed. nih.gov

In another example, whole cells of Acetobacter sp. CCTCC M209061 were immobilized in calcium alginate and alginate-chitosan beads for the asymmetric reduction of ketones. nih.gov This immobilization improved the operational stability of the biocatalyst. nih.gov

Enantioselective Oxidation of Racemic Mixtures

An alternative approach to obtaining enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of 1-(2-chlorophenyl)ethanol (B76255). This method involves the selective transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched.

A novel and green approach to kinetic resolution involves the use of immobilized proteins from plant sources. Proteins from green pea, soybean, and buckwheat have been immobilized and used for the stereoselective oxidation of racemic secondary alcohols. tandfonline.com

In this method, the immobilized plant protein selectively oxidizes one enantiomer of the racemic alcohol to the corresponding ketone, leaving the other enantiomer in high optical purity. tandfonline.com For example, immobilized green pea protein has been shown to selectively oxidize the (R)-enantiomer of 1-(2-naphthyl)ethanol, yielding (S)-1-(2-naphthyl)ethanol with high enantiomeric excess. nih.gov This methodology has been applied to a range of substituted phenyl)ethanols. tandfonline.com A key advantage of this system is the ability to reuse the immobilized protein catalyst for multiple cycles without a significant loss in activity or selectivity. tandfonline.comnih.gov

Chiral metal complexes, particularly manganese(III)-salen complexes, have emerged as effective catalysts for the oxidative kinetic resolution of racemic secondary alcohols. aurak.ac.aeresearchgate.net These catalysts, in the presence of an oxidant, can selectively oxidize one enantiomer of the alcohol.

The enantioselectivity of these reactions can be influenced by the structure of the salen ligand and the reaction conditions. For instance, a chiral Mn(III) salen complex immobilized on ionic liquid-modified mesoporous silica (B1680970) demonstrated high enantioselectivity and activity in the oxidative kinetic resolution of secondary alcohols and could be recycled multiple times. researchgate.net The use of aqueous hydrogen peroxide as a green oxidant in combination with manganese complexes has also been reported for the oxidative kinetic resolution of racemic secondary alcohols, achieving excellent enantioselectivity. rsc.org

Different chiral Mn(III) salen catalysts have shown varying degrees of success depending on the substrate. For example, in the oxidative kinetic resolution of (±)-1-(2-bromophenyl)ethanol, a catalyst with a 5-tert-butyl group on the salen ligand provided higher enantiomeric excess compared to an unsubstituted catalyst. aurak.ac.ae

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

The reduction of the prochiral ketone 2-chloroacetophenone is a direct and efficient route to this compound. Transition metal catalysts, particularly those based on rhodium and copper, have proven highly effective in this transformation, offering excellent enantioselectivity and high yields.

Chiral Rhodium Catalysts for 2-Chloroacetophenone Reduction

Chiral rhodium complexes are powerful catalysts for the asymmetric transfer hydrogenation of 2-chloroacetophenones. acs.orgresearchgate.net A well-defined chiral Rh complex, Cp*RhCl[(R,R)-Tsdpen], has demonstrated high efficiency in the asymmetric transfer hydrogenation of 2-chloroacetophenone using a formic acid/triethylamine mixture. acs.org This method can yield (R)-2-chlorophenylethanol in over 99% yield and with an enantiomeric excess (ee) of 97%. acs.org The reaction proceeds rapidly, even with a high substrate-to-catalyst ratio (S/C) of 5000, achieving a turnover frequency (TOF) exceeding 2500 h⁻¹. acs.org

The use of polymer-supported Ru-(S,S)-TsDPEN catalysts in asymmetric transfer hydrogenation with formic acid as the hydrogen source has also been reported to produce 1-aryl-2-chloro ethanols with high enantioselectivity (95% ee). acs.org These rhodium-catalyzed reductions are characterized by their rapid and selective action on the carbonyl group, leaving the chloro substituent at the α-position unaffected, which contributes to the excellent reactivity and enantioselectivity observed. acs.org

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Conditions |

| Cp*RhCl[(R,R)-Tsdpen] | 2-Chloroacetophenone | This compound | >99 | 97 | HCOOH/N(C₂H₅)₃, Ethyl acetate, 25°C, 1h, S/C=1000 |

| Polymer-supported Ru-(S,S)-TsDPEN | 2-Chloroacetophenone | 1-Aryl-2-chloro ethanol | - | 95 | HCOOH, DMF, S/C=100 |

Copper(II)-Dipyridylphosphine Catalysts for Asymmetric Hydrosilylation

Copper(II)-based catalyst systems offer a cost-effective and highly reactive alternative for the asymmetric hydrosilylation of ketones. nih.govacs.org A combination of a catalytic amount of an optically active dipyridylphosphine ligand, such as (S)-P-Phos, and a copper(II) salt, like CuF₂, with phenylsilane (B129415) (PhSiH₃) as the hydride donor, creates a remarkably active catalyst. nih.govresearchgate.net This system effectively reduces a broad spectrum of aryl alkyl ketones, including 2-chloroacetophenone, under mild conditions and even in the presence of air and moisture. nih.gov

This method can achieve high enantioselectivities, with reported ee values of up to 97%, and operates with high catalyst turnover, with substrate-to-ligand molar ratios reaching up to 100,000. nih.gov The use of these air-stable and base-additive-free copper catalysts makes this approach particularly attractive for practical, large-scale applications. nih.gov

| Catalyst System | Substrate | Product | ee (%) | Conditions |

| (S)-1a ligand/CuF₂/PhSiH₃ | Acetophenone | (S)-1-Phenylethanol | 79 | Toluene, RT, 24h, N₂ atmosphere |

| (R)- or (S)-1/CuF₂/PhSiH₃ | Aryl alkyl ketones | Corresponding alcohols | up to 97 | Air atmosphere, RT to -20°C |

Integration with Electrodialysis for Green Production of Chiral Amino Alcohols

While direct information on the integration of electrodialysis specifically for the production of this compound is limited, the principles of green chemistry and electrochemical synthesis are relevant to the broader field of chiral alcohol production. rsc.orgdtu.dkscispace.comcardiff.ac.uk Electrochemical methods offer an environmentally friendly approach by using electricity to drive chemical reactions, often under mild conditions and without the need for harsh chemical reagents. scispace.com The development of chiral electrodes for asymmetric electrocatalysis is an area of ongoing research aimed at producing enantiomerically pure compounds. cardiff.ac.uk The integration of membrane technologies like electrodialysis in chemical processes can contribute to greener production by facilitating separation and purification, reducing waste, and enabling catalyst recycling.

Chemoenzymatic and Hybrid Approaches

Combining the high selectivity of enzymes with the efficiency of chemical catalysts offers powerful strategies for the synthesis of enantiomerically pure compounds like this compound. These chemoenzymatic and hybrid approaches can overcome the limitations of using either method alone. rsc.org

Sequential One-Pot Reactions (e.g., enzyme-catalyzed reduction followed by palladium nanoparticle hydrogenation)

A notable chemoenzymatic strategy involves a sequential one-pot reaction combining an enzyme-catalyzed reduction with a subsequent chemical hydrogenation. rsc.orgrsc.org For the synthesis of related chiral 1,2-amino alcohols, a process has been developed that starts with the asymmetric reduction of a 2-azido ketone catalyzed by an alcohol dehydrogenase (ADH). rsc.orgrsc.org This enzymatic step establishes the desired stereochemistry, producing the corresponding azido (B1232118) alcohol with excellent enantiomeric excess (>99% ee). rsc.org

| Reaction Sequence | Key Catalysts | Product Class | Yield (%) | ee (%) | Key Feature |

| 1. ADH-catalyzed reduction of 2-azido ketone2. Pd-NP-catalyzed hydrogenation of azido alcohol | Alcohol Dehydrogenase (ADH), Palladium Nanoparticles (Pd-NPs) | 1,2-Amino alcohols | High | >99 | One-pot sequential reaction |

Combination of Biocatalysis with Chemical Racemization for Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful technique to overcome the 50% yield limitation of traditional kinetic resolutions of racemic mixtures. acs.orgacs.orgresearchgate.net This approach combines an enantioselective enzymatic reaction with in-situ racemization of the slower-reacting enantiomer of the starting material. acs.org

For the production of enantiopure alcohols, DKR typically involves the use of a lipase (B570770), such as Candida antarctica lipase B (CALB), for enantioselective acylation, coupled with a metal-based racemization catalyst. acs.orgresearchgate.netresearchgate.net Ruthenium complexes, for instance, have been successfully employed for the racemization of secondary alcohols. acs.org The key to a successful DKR is the compatibility of the enzyme and the racemization catalyst, ensuring that they can operate efficiently under the same reaction conditions without mutual inhibition. acs.org This strategy allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired product. The DKR of 1-(p-chlorophenyl)ethanol has been successfully demonstrated, yielding the corresponding (R)-acetate with high enantiomeric excess. acs.org

| DKR System | Racemization Catalyst | Enzyme | Acyl Donor | Product of 1-(p-chlorophenyl)ethanol |

| Chemoenzymatic | Ruthenium complex (5b) with Ag₂O | Candida antarctica lipase B (CALB) | Isopropenyl acetate | (R)-acetate |

Stereochemical Characterization and Analysis

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in greater amounts than the other. For (R)-1-(2-chlorophenyl)ethanol, chromatographic methods are predominantly used for this purpose.

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers and determining their relative proportions. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.

For the analysis of 1-(2-chlorophenyl)ethanol (B76255), a common approach involves the use of capillary columns coated with modified cyclodextrins, such as Supelco β-Dex™ 120, which consists of phenyl polysiloxane with 20% permethylated β-cyclodextrin. conicet.gov.ar Under specific GC conditions, including temperature programming, the two enantiomers of 1-(2-chlorophenyl)ethanol can be baseline separated, allowing for accurate quantification of the enantiomeric excess. conicet.gov.armdpi.com For instance, in one study, the retention times for the (R) and (S) enantiomers were distinct, enabling the calculation of ee values greater than 99%. conicet.gov.ar The order of elution and retention times are confirmed by comparing them to reference standards of the pure enantiomers and literature data. conicet.gov.armdpi.com

Table 1: Example of Chiral GC Conditions for 1-(2-Chlorophenyl)ethanol Analysis

| Parameter | Value |

|---|---|

| Column | Supelco β-Dex™ 120 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Nitrogen (N₂) |

| Injector Temperature | 220 °C |

| Detector (FID) Temp | 220 °C |

| Temperature Program | 80 °C (1 min), then ramp at 2.5 °C/min to 140 °C |

Data sourced from multiple studies analyzing similar chiral alcohols. conicet.gov.armdpi.com

High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is another widely used and effective method for determining the enantiomeric excess of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly common. nih.govbgb-analytik.com

Columns like Chiralcel OD-H and Chiralpak ID are frequently employed. nih.govwiley-vch.dersc.org The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326), is crucial for achieving optimal separation. wiley-vch.dersc.org

In a representative analysis, this compound was successfully resolved using a Chiralcel OD-H column with a mobile phase of hexane and isopropanol (98:2), resulting in an enantiomeric excess of 98%. rsc.org The retention times for the (R) and (S) enantiomers were well-separated, allowing for their accurate quantification. rsc.org The absolute configuration is often confirmed by comparing the elution order and optical rotation signs with literature data. wiley-vch.de

Table 2: HPLC Conditions for Enantiomeric Separation of 1-(2-Chlorophenyl)ethanol

| Parameter | Value |

|---|---|

| Column | Chiralcel OD-H |

| Mobile Phase | Hexane:Isopropanol (90:10 or 98:2) |

| Flow Rate | 1.0 mL/min or as specified |

| Detection | UV at 220 nm |

| Retention Times | (R)-enantiomer typically elutes after the (S)-enantiomer |

Data compiled from various HPLC analyses. wiley-vch.dersc.org

Spectroscopic Methods for Stereochemical Assignment

While chromatographic methods excel at determining enantiomeric excess, spectroscopic techniques are vital for assigning the absolute configuration of a chiral center.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate between enantiomers through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). arkat-usa.orgresearchgate.net These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which exhibit distinct NMR spectra. nih.gov

For chiral alcohols like 1-(2-chlorophenyl)ethanol, chiral solvating agents such as mandelic acid analogues or gallium-based anionic metal complexes can be employed. arkat-usa.orgresearchgate.net In the presence of a CSA, the corresponding protons in the (R) and (S) enantiomers will experience different chemical environments, leading to separate signals in the ¹H NMR spectrum. researchgate.net The difference in chemical shift (Δδ) between the signals of the two enantiomers allows for the determination of their ratio. arkat-usa.org This method is advantageous as it is often rapid and can be performed directly on the sample without the need for derivatization. researchgate.net

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for determining the absolute configuration of chiral molecules, including planar chiral complexes involving this compound. researchgate.net

When this compound is coordinated to a metal center, such as in a ruthenium complex, it can induce planar chirality in the resulting organometallic compound. researchgate.net The CD spectrum of such a complex will show characteristic Cotton effects (positive or negative bands). The mirror-image relationship between the CD spectra of the complexes formed from the (R) and (S) enantiomers of the alcohol confirms their enantiomeric nature and allows for the assignment of the absolute configuration of the planar chiral complex. researchgate.net X-ray circular dichroism (XCD) at the chlorine L-edge has also been explored as a highly localized probe of chirality for chlorophenylethanol systems. nih.gov

Mechanisms of Chiral Recognition in Biocatalytic and Chemical Systems

The ability to differentiate between the enantiomers of 1-(2-chlorophenyl)ethanol is based on the principles of chiral recognition, which are fundamental in both biocatalytic and chemical systems.

In biocatalytic systems , enzymes such as ketoreductases from various microorganisms (e.g., Lactobacillus curvatus, Talaromyces sp., Candida ontarioensis) exhibit high stereoselectivity in the reduction of the prochiral ketone, 2'-chloroacetophenone (B1665101), to produce predominantly one enantiomer of the corresponding alcohol. mdpi.comresearchgate.netresearchgate.netgoogle.com This selectivity arises from the three-dimensional structure of the enzyme's active site, which creates a chiral environment. The substrate binds to the active site in a specific orientation that favors the transfer of a hydride from a cofactor (like NADPH) to one face of the carbonyl group, leading to the formation of either the (R) or (S) alcohol with high enantiomeric excess. nih.govresearchgate.net The interactions between the substrate and the amino acid residues in the active site, often involving hydrogen bonding and steric hindrance, dictate this preferential binding and subsequent reaction pathway. researchgate.net

In chemical systems , such as chiral chromatography, the recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers of 1-(2-chlorophenyl)ethanol and the chiral stationary phase (CSP). bgb-analytik.comresearchgate.net For polysaccharide-based CSPs, these interactions can include hydrogen bonding, dipole-dipole interactions, and steric repulsion. The chiral grooves and cavities on the surface of the CSP create a specific three-dimensional environment where one enantiomer fits more favorably than the other, resulting in a stronger interaction and longer retention time on the column. researchgate.net Similarly, in NMR with chiral solvating agents, the formation of diastereomeric solvates through intermolecular interactions, such as hydrogen bonding, leads to the observed differentiation in the NMR spectrum. arkat-usa.orgresearchgate.net

Application of R 1 2 Chlorophenyl Ethanol As a Chiral Synthon

Precursor in Pharmaceutical Synthesis

The chirality of (R)-1-(2-Chlorophenyl)ethanol makes it a valuable intermediate in the production of pharmaceuticals, where the specific stereoisomer of a drug can determine its efficacy and reduce potential side effects. a2bchem.com

Intermediates for Beta-Adrenergic Receptor Agonists

(R)-2-Chloro-1-(3-chlorophenyl)ethanol is a key pharmaceutical intermediate in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. researchgate.net Research has demonstrated the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol using various biocatalysts. researchgate.netresearchgate.net For instance, the use of resting cells of Candida ontarioensis has been shown to produce the desired (R)-alcohol with high enantiomeric excess (99.9%) and yield (99.0%). researchgate.net This highlights a practical biotechnological route to this important precursor for a class of drugs targeting β3-adrenergic receptors. researchgate.netresearchgate.net

Table 1: Biocatalytic Synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Candida ontarioensis (resting cells) | 2-chloro-1-(3-chlorophenyl)ethanone | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 99.9% | 99.0% | researchgate.net |

| Geotrichum candidum (acetone powder) | 2-chloro-1-(m-chlorophenyl)ethanone | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% | 94% | researchgate.net |

Key Intermediate in L-Cloprenaline Synthesis

While this compound is a significant chiral building block, it is its enantiomer, (S)-1-(2-chlorophenyl)ethanol, that serves as a key intermediate in the synthesis of L-Cloprenaline. researchgate.netresearchgate.net L-Cloprenaline is a medication used to alleviate asthma symptoms. researchgate.netresearchgate.net Studies have focused on the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone to produce the (S)-enantiomer with high enantiomeric excess using biocatalysts like Lactobacillus curvatus. researchgate.net

Building Block for Anti-Tumor Drugs

In the field of oncology, chiral alcohols are crucial intermediates. Specifically, (S)-2-chloro-1-(3-chlorophenyl)ethanol has been identified as a necessary intermediate for the synthesis of a leading compound in an anticancer program targeting IGF-1 receptor inhibitors. mdpi.com Biocatalytic methods, such as using a ketoreductase from Hansenula polymorpha, have been developed to produce this specific (S)-alcohol with 100% enantiomeric excess. mdpi.com It is important to note that this specific application utilizes the (S)-enantiomer of a related chlorophenyl ethanol (B145695) derivative. mdpi.com

Precursors for Optically Active Styrene (B11656) Oxides

Optically active styrene oxides are valuable and versatile chiral building blocks in organic synthesis. researchgate.net The stereoselective reduction of a phenacyl halide to a chiral 2-halo-1-phenylethanol is a key step in the most economical synthetic routes to these epoxides. researchgate.net (R)-2-Chloro-1-(m-chlorophenyl)ethanol, a related chiral halohydrin, serves as a direct precursor to (R)-3-chlorostyrene oxide, which is a key intermediate for several β3-adrenergic receptor agonists. researchgate.net

Role in Agrochemical and Fine Chemical Production

The applications of this compound extend to the agrochemical and fine chemical industries. a2bchem.comcymitquimica.com Its specific chirality is a critical factor in determining the performance of the final products in these sectors. a2bchem.com In agrochemical production, chlorophenyl alcohol derivatives can be strategically modified to create effective agents. lookchem.com As a fine chemical, it serves as a commercially available chiral building block for various synthetic processes. cphi-online.commdpi.comvibrantpharma.com

Development of Chiral Auxiliaries and Ligands

This compound is utilized in the development of advanced chiral materials such as chiral auxiliaries and ligands, which are essential for asymmetric synthesis. a2bchem.comiucr.org These materials help control the stereochemical outcome of chemical reactions. a2bchem.com

A notable example is the synthesis of enantiomerically pure, planar chiral CpRu (pentamethylcyclopentadienyl ruthenium) complexes. acs.orgresearchgate.net The reaction of this compound with [CpRu(CH3CN)3][OTf] yields a single diastereomer, (Rp,R)-[CpRu(η6-(R)-1-(2-chlorophenyl)ethanol)][OTf]. acs.orgresearchgate.net This complex serves as a precursor for preparing the enantiopure metalated phosphino (B1201336) ligand (Rp)-[CpRu(η6-(R)-1-(2-diphenylphosphinophenyl)ethanol)][OTf], where a diphenylphosphino group is attached to the chiral metalated platform. acs.orgresearchgate.net Such chiral ligands have potential applications in asymmetric catalysis. a2bchem.comacs.orgresearchgate.net

Table 2: Chiral Ligand Synthesis from this compound

| Precursor | Reagent | Product | Application | Reference |

|---|---|---|---|---|

| This compound | [CpRu(CH3CN)3][OTf] | (Rp,R)-[CpRu(η6-(R)-1-(2-chlorophenyl)ethanol)][OTf] | Precursor for chiral phosphino ligands | acs.orgresearchgate.net |

Advanced Research Directions and Future Perspectives

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Performance

The use of enzymes, particularly carbonyl reductases, offers a highly stereoselective route to (R)-1-(2-chlorophenyl)ethanol. However, the catalytic efficiency of wild-type enzymes is often insufficient for industrial applications. rsc.org To overcome these limitations, protein engineering techniques, including directed evolution and rational design, are employed to enhance enzyme performance. nih.govnih.govnih.gov These strategies aim to improve various enzymatic properties such as substrate specificity, catalytic activity, stereoselectivity, and stability under process conditions. nih.govnih.gov

Substrate Binding Mode Tuning and Active Site Modification

The precise orientation of the substrate within the enzyme's active site is critical for achieving high stereoselectivity. Fine-tuning the substrate binding mode through targeted mutations can significantly enhance catalytic efficiency without compromising selectivity. rsc.org For instance, the carbonyl reductase BaSDR1, which shows excellent stereoselectivity for producing chiral 1-(2-halophenyl)ethanols, was identified as a candidate for improvement due to its low catalytic efficiency. rsc.org By analyzing the enzyme-substrate complex, researchers can identify key amino acid residues that influence substrate binding.

Strategic mutations can then be introduced to optimize these interactions. In the case of BaSDR1, mutations at positions Q139 and D253 were designed to fine-tune the substrate binding pocket. rsc.org Analysis of the resulting variants showed that these modifications introduced new strengthening factors that consolidated the productive conformation of the substrate while preserving the original positive interactions, leading to a significant boost in catalytic efficiency. rsc.org

Improving Catalytic Efficiency and Stereoselectivity

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. nih.gov This typically involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance. nih.gov This approach has been successfully applied to enhance the catalytic efficiency and stereoselectivity of enzymes for various applications. researchgate.net

In the context of producing chiral alcohols like this compound, enzyme engineering efforts have yielded remarkable results. For the carbonyl reductase BaSDR1, the mutants Q139S and Q139S/D253Y demonstrated a more than 9-fold improvement in catalytic efficiency (kcat/Km) for specific substrates. rsc.org Crucially, this enhancement in activity did not come at the cost of stereoselectivity, with all variants maintaining an excellent enantiomeric excess (ee) of 99%. rsc.org The ability to improve catalytic performance without an activity-stereoselectivity trade-off is a significant achievement in biocatalyst development. rsc.org

Table 1: Enhancement of Catalytic Efficiency in BaSDR1 Variants This table is based on data for the synthesis of related chiral 1-(2-halophenyl)ethanols.

| Enzyme Variant | Target Substrate | Fold Improvement in kcat/Km | Stereoselectivity (% ee) |

| Q139S | 6a | >9 | 99 |

| Q139S/D253Y | 11a | >9 | 99 |

Integration of Biocatalysis in Continuous Flow Systems

The integration of biocatalytic processes into continuous flow systems represents a significant advancement in chemical manufacturing. nih.govnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including improved mixing, enhanced mass and heat transfer, better process control, and increased safety. nih.gov For biocatalysis, continuous flow reactors, particularly packed-bed reactors with immobilized enzymes or whole cells, are commonly used. mdpi.com

Immobilization of the biocatalyst is a key aspect of developing robust continuous flow processes. ucm.es It not only facilitates catalyst retention and reuse but can also enhance enzyme stability. mdpi.com Whole cells can be immobilized on various supports, offering the advantage of containing the enzyme in its natural, stable environment. mdpi.com The application of continuous flow biocatalysis allows for higher productivity and space-time yields compared to batch systems. For example, a continuous system for the reduction of (2,5)-hexanedione achieved a space-time yield of 64 g L⁻¹ day⁻¹ with over 99% ee, running stably for six days. nih.gov While specific examples for this compound are emerging, the principles and benefits of flow biocatalysis are directly applicable and promise to make its production more efficient and scalable. rsc.org

Computational Chemistry in Understanding and Predicting Stereoselectivity

Computational chemistry has become an indispensable tool in modern organic synthesis, providing detailed insights into molecular structures, reaction mechanisms, and the origins of selectivity. dntb.gov.uarsc.orgewha.ac.kr For the synthesis of chiral molecules like this compound, computational methods are crucial for understanding and predicting the stereochemical outcome of a reaction. rsc.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and transition states. materialsciencejournal.orgnih.gov DFT calculations can be employed to model the reaction pathways leading to different stereoisomers, allowing researchers to determine the relative activation energies and predict which enantiomer will be preferentially formed. rsc.orgrsc.org By analyzing the transition state geometries, one can elucidate the specific non-covalent interactions that govern stereoselectivity. These studies are instrumental in the rational design of catalysts and the optimization of reaction conditions to favor the formation of the desired (R)-enantiomer. nih.gov

Molecular Modeling for Chiral Recognition

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are used to study the interactions between a chiral molecule and a chiral selector, such as an enzyme or a chiral stationary phase in chromatography. nsf.govmdpi.com These methods provide a three-dimensional view of how the different enantiomers bind within a chiral environment. mdpi.com

In the context of enzymatic synthesis of this compound, molecular modeling can visualize how the prochiral substrate, 2'-chloroacetophenone (B1665101), fits into the active site of a reductase. By comparing the binding modes and energies of the two possible orientations that lead to the (R) and (S) products, researchers can understand the basis of the enzyme's stereoselectivity. rsc.org This understanding of chiral recognition at the molecular level is vital for guiding protein engineering efforts aimed at enhancing or even inverting the stereoselectivity of an enzyme. nsf.govmdpi.com For instance, simulations can reveal how specific amino acid mutations might alter the active site pocket to better accommodate one substrate orientation over the other. rsc.org

Sustainable and Atom-Economic Synthetic Routes

The pursuit of sustainability in chemical synthesis emphasizes the reduction of waste, energy consumption, and the use of hazardous materials. Atom economy, a concept central to green chemistry, aims to maximize the incorporation of reactant atoms into the final product. In the context of this compound synthesis, biocatalysis and chemoenzymatic approaches have emerged as highly promising strategies for achieving these goals.

Biocatalytic methods, employing either isolated enzymes or whole microbial cells, offer exceptional selectivity under mild reaction conditions, thereby minimizing energy input and the formation of byproducts. The asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone, is a primary route to this compound. This transformation is often catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which utilize cofactors such as NADPH or NADH.

A significant advancement in making these processes more sustainable is the development of efficient cofactor regeneration systems. For instance, a glucose dehydrogenase can be coupled with the ketoreductase to regenerate the expensive NADPH cofactor in situ, using a cheap substrate like glucose. Whole-cell biocatalysis further simplifies this by utilizing the cell's own metabolic machinery for cofactor regeneration.

Recent research has identified various microorganisms and enzymes capable of catalyzing this reaction with high efficiency and enantioselectivity. For example, whole cells of Lactobacillus curvatus have been successfully used for the enantioselective bioreduction of 1-(2-chlorophenyl)ethanone to (S)-1-(2-chlorophenyl)ethanol, demonstrating the potential for producing the opposite enantiomer with high yield and greater than 99% enantiomeric excess. While this produces the (S)-enantiomer, it highlights the power of biocatalysis in accessing specific stereoisomers. The principles are directly applicable to the synthesis of the (R)-enantiomer by selecting an appropriate enzyme with the desired stereopreference.

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and sustainable reaction cascades. These approaches can overcome some of the limitations of purely biocatalytic or chemical methods.

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Key Features |

| Ketoreductase with cofactor regeneration | 2'-Chloroacetophenone | This compound | High | >99 | High selectivity, mild conditions, reduced waste. |

| Whole-cell biocatalyst | 2'-Chloroacetophenone | This compound | High | High | In situ cofactor regeneration, cost-effective. |

Expanding Substrate Scope and Reaction Versatility

A major goal in synthetic chemistry is the development of robust methods that are applicable to a wide range of substrates and can be adapted for various chemical transformations. Research in the synthesis of this compound is actively exploring the expansion of substrate scope and the versatility of the employed catalytic systems.

Expanding Substrate Scope:

The substrate specificity of enzymes, while beneficial for selectivity, can also be a limitation. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, are being employed to broaden the substrate scope of ketoreductases. By modifying the active site of an enzyme, researchers can enhance its activity towards non-natural substrates, including a variety of substituted aryl ketones. This allows for the synthesis of a diverse library of chiral alcohols with different substitution patterns on the aromatic ring.

For instance, engineered ketoreductases have been developed that exhibit enhanced activity and selectivity for the reduction of various bulky and electronically diverse aryl ketones, which would be challenging substrates for wild-type enzymes. This not only facilitates the synthesis of this compound but also opens the door to producing a wide array of related chiral building blocks for pharmaceutical and materials science applications.

Reaction Versatility:

Beyond the asymmetric reduction of ketones, chemoenzymatic cascades and dynamic kinetic resolutions (DKR) are being explored to enhance the versatility of synthetic routes to chiral alcohols like this compound.

Dynamic kinetic resolution is a powerful strategy that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining a kinetic resolution step with in situ racemization of the slower-reacting enantiomer. In the context of producing chiral alcohols, a DKR could involve the enzymatic acylation of a racemic mixture of 1-(2-chlorophenyl)ethanol (B76255), where one enantiomer is selectively acylated while the other is continuously racemized by a chemical catalyst.

Furthermore, chemoenzymatic cascades can be designed to perform multiple transformations in a single pot, thereby increasing efficiency and reducing waste. For example, a reaction sequence could involve the chemical synthesis of a prochiral ketone followed by an in situ biocatalytic reduction to the desired chiral alcohol. Recent advancements have demonstrated the successful implementation of one-pot chemoenzymatic cascades for the synthesis of chiral alcohols from readily available starting materials.

A notable example of expanding reaction versatility is the use of ketoreductase-catalyzed dynamic reductive kinetic resolution (DYRKR) of α-chloro β-keto esters. This methodology allows for the synthesis of chiral anti-aryl α-chloro β-hydroxy esters with high diastereoselectivity and enantioselectivity. rsc.orgresearchgate.net While not directly producing this compound, this approach highlights the potential of biocatalysis to control multiple stereocenters and produce complex chiral building blocks from related starting materials.

| Strategy | Description | Potential Application for this compound |

| Enzyme Engineering | Modification of enzyme active sites to accept a broader range of substrates. | Synthesis of this compound analogues with various substitutions. |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution and in situ racemization to achieve >50% yield. | Enantioselective acylation of racemic 1-(2-chlorophenyl)ethanol to isolate the (R)-enantiomer. |

| Chemoenzymatic Cascades | Multi-step reactions in a single pot combining chemical and biocatalytic steps. | One-pot synthesis of this compound from simple precursors. |

| Dynamic Reductive Kinetic Resolution (DYRKR) | Biocatalytic reduction of a racemic keto-functionalized substrate. | Synthesis of more complex chiral molecules derived from a chlorophenyl scaffold. rsc.orgresearchgate.net |

Q & A

Q. What are the most effective enzymatic methods for enantioselective synthesis of (R)-1-(2-chlorophenyl)ethanol?

The enantioselective synthesis of this compound can be optimized using cross-linked enzyme assemblies (CLEs). Ordered cross-linked enzymes (O-CLEs) exhibit superior catalytic efficiency (Kcat/KM = 11.36 S⁻¹ mM⁻¹) compared to fixed-point (S-CLEs: 2.68 S⁻¹ mM⁻¹) or random crosslinking (CLEAs: 0.51 S⁻¹ mM⁻¹). O-CLEs preserve enzyme activity by leveraging co-immobilized aldo-keto reductase (AKR) and alcohol dehydrogenase (ADH), achieving 93% yield and 99.99% enantiomeric excess (ee) in 14 hours. Methodologically, O-CLEs are prepared via ordered cross-linking of cell lysate supernatants, avoiding tedious protein purification .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key properties include:

- Molecular formula : C₈H₉ClO (MW: 156.61 g/mol)

- Boiling point : 231.4°C at 760 mmHg

- Density : 1.182 g/cm³

- Solubility : Moderate in polar solvents (e.g., water), high in organic solvents like ethanol . Analytical methods such as chiral HPLC (as used in biocatalytic synthesis validation) and NMR can confirm enantiopurity and structural integrity .

Q. What are the primary synthetic routes to this compound from ketone precursors?

The compound is synthesized via asymmetric reduction of 2-chloroacetophenone using NADPH-dependent enzymes. For example, whole-cell biocatalysts (e.g., E. coli expressing ADH) enable efficient cofactor regeneration, achieving high ee (>99%) and scalability (20 g/batch). Critical parameters include pH control (7.0–7.5), temperature (37°C), and NADPH recycling via glucose dehydrogenase .

Advanced Research Questions

Q. How do cofactor regeneration strategies impact the efficiency of this compound biosynthesis?

NADPH regeneration is rate-limiting in asymmetric reductions. O-CLEs enhance cofactor turnover by colocalizing AKR (for ketone reduction) and ADH (for NADPH recycling), achieving a 22.27-fold higher catalytic efficiency than CLEAs. Methodologically, co-immobilization via bio-orthogonal chemistry (e.g., SpyTag/SpyCatcher systems) minimizes diffusional limitations, improving NADPH regeneration rates by 3.5-fold .

Q. What experimental design factors resolve contradictions in reported yields for biocatalytic synthesis?

Discrepancies in yields (e.g., 93% for O-CLEs vs. 16% for CLEAs) arise from enzyme immobilization strategies. Ordered cross-linking preserves tertiary protein structures, enhancing substrate channeling, while random crosslinking disrupts active sites. Researchers should compare:

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

The compound is a chiral building block for Cenobamate, an anticonvulsant drug. It undergoes functionalization via nucleophilic substitution (e.g., tetrazole group addition) to form (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol (CAS: 1259059-77-2), a key precursor. Critical steps include:

Q. What role does this compound play in asymmetric catalysis?

The compound serves as a chiral ligand in synthesizing enantiopure aminophenols. For example, condensation with 1-(5-chloro-2-hydroxyphenyl)ethanone yields 4-chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol, a pharmacologically active aminophenol. Intramolecular O-H⋯N hydrogen bonding stabilizes the catalyst’s conformation, enabling >80% diastereomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.